

Investigating the Biological Pathways Affected by Sar405: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sar405 is a potent and highly selective, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34).[1][2][3][4][5] This technical guide provides an in-depth overview of the biological pathways modulated by **Sar405**, with a focus on its role in autophagy and endosomal trafficking. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the affected signaling pathways to serve as a comprehensive resource for researchers in oncology and cell biology.

Introduction to Sar405

Sar405 has emerged as a critical pharmacological tool for elucidating the multifaceted roles of Vps34 in cellular processes.[2] As a first-in-class catalytic inhibitor of Vps34, **Sar405** offers high specificity, enabling the precise investigation of Vps34-mediated pathways without significant off-target effects on other PI3K classes or mTOR at effective concentrations.[1][2] Its primary mechanisms of action include the potent inhibition of autophagy and the disruption of vesicle trafficking from late endosomes to lysosomes.[1][2][6][7] These activities underscore its therapeutic potential, particularly in oncology, where it can synergize with other anticancer agents like mTOR inhibitors.[4][7]



Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Sar405** activity from various biochemical and cellular assays.

Table 1: Biochemical and Cellular Activity of Sar405

Parameter	Value	Assay System	Reference
Vps34 IC50	1 nM	Human recombinant Vps34 enzyme	[1][2]
Vps34 Kd	1.5 nM	Biophysical binding assay	[2][3][4]
GFP-FYVE HeLa cells	27 nM	On-target cellular activity	
Autophagosome Formation IC50 (AZD8055-induced)	42 nM	GFP-LC3 H1299 cells	[4][6]
Starved HeLa cells IC50 (GFP-LC3)	419 nM	Autophagy inhibition	[3][4]

Table 2: Kinase Selectivity of Sar405



Kinase	Inhibition at 1 µM Sar405	Cell Line	Reference
Vps34	>94%	Jurkat cell lysate	[8]
Class I PI3Kα	39%	Jurkat cell lysate	[8]
Class I PI3Kβ	68%	Jurkat cell lysate	[8]
Class I PI3Kδ	63%	Jurkat cell lysate	[8]
mTOR	Not active up to 10 μΜ	PC3 cells	[1][2]
Akt phosphorylation	Not affected up to 10 μΜ	PC3 cells	[1][2]

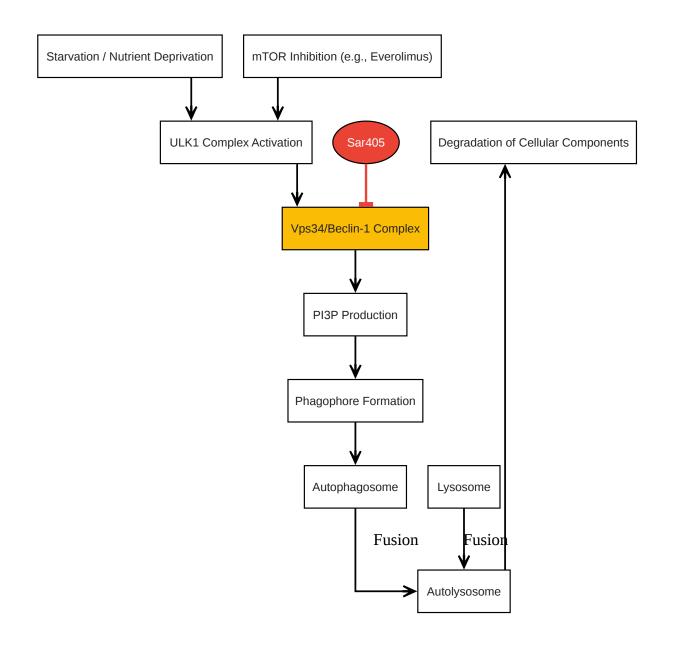
Core Signaling Pathways Affected by Sar405

Sar405 primarily impacts two interconnected cellular processes: autophagy and endosomal trafficking. Both are critically dependent on the production of phosphatidylinositol 3-phosphate (PI3P) by Vps34.

Inhibition of Autophagy

Autophagy is a catabolic process for the degradation of cellular components via the lysosome. Vps34 is a key initiator of autophagosome formation. **Sar405**, by inhibiting Vps34, blocks the production of PI3P, which is essential for the recruitment of autophagy-related proteins to the phagophore, the precursor to the autophagosome. This leads to a halt in the autophagic process at its initial stages.





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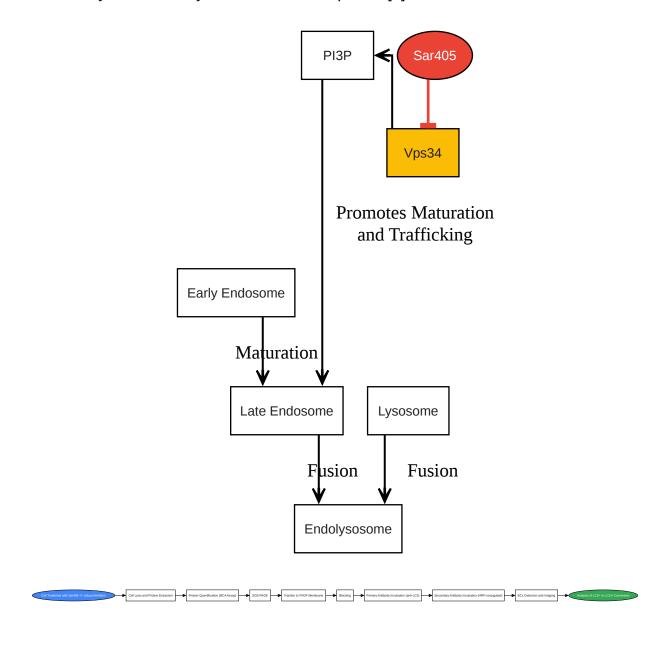
Figure 1: Mechanism of Autophagy Inhibition by Sar405.

Disruption of Endosomal Trafficking

Vps34-generated PI3P is also crucial for the maturation of endosomes and their trafficking to lysosomes. By inhibiting Vps34, **Sar405** impairs the fusion of late endosomes with lysosomes,



leading to an accumulation of swollen late endosomes and lysosomes and a defect in the maturation of lysosomal enzymes such as cathepsin D.[2]



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